5-Ethoxy-1-benzofuran
Description
Properties
CAS No. |
861603-71-6 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
5-ethoxy-1-benzofuran |
InChI |
InChI=1S/C10H10O2/c1-2-11-9-3-4-10-8(7-9)5-6-12-10/h3-7H,2H2,1H3 |
InChI Key |
LWBQKGGSVAEWSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxybenzofuran can be achieved through several methods. One common approach involves the cyclization of 2-ethoxyphenol with an appropriate reagent to form the benzofuran ring. Another method includes the use of palladium-catalyzed cross-coupling reactions to introduce the ethoxy group at the 5-position of the benzofuran ring .
Industrial Production Methods: Industrial production of 5-Ethoxybenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and reaction temperatures are carefully controlled to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The ethoxy group activates the benzofuran ring toward electrophilic substitution, directing incoming groups to specific positions.
Nitration
Reaction of 5-ethoxy-1-benzofuran with nitric acid (HNO₃) in acetic anhydride yields nitro derivatives primarily at the 4- and 6-positions due to the para-directing effect of the ethoxy group .
| Conditions | Products | Yield |
|---|---|---|
| HNO₃ (conc.), Ac₂O, 0–5°C | 4-Nitro-5-ethoxy-1-benzofuran | 65% |
| HNO₃ (fuming), H₂SO₄, 25°C | 4,6-Dinitro-5-ethoxy-1-benzofuran | 42% |
Sulfonation
Sulfur trioxide (SO₃) in chlorosulfonic acid introduces sulfonic acid groups at the 4-position :
Oxidation Reactions
The furan ring and ethoxy group are susceptible to oxidative transformations.
Furan Ring Oxidation
Treatment with hydrogen peroxide (H₂O₂) in acidic media cleaves the furan ring to form a diketone intermediate, which rearranges to a phenolic compound:
Ethoxy Group Oxidation
Strong oxidizing agents like potassium permanganate (KMnO₄) oxidize the ethoxy group to a carboxylic acid:
Reduction Reactions
Catalytic hydrogenation selectively reduces the furan ring while preserving the ethoxy group.
Furan Ring Hydrogenation
Using palladium on carbon (Pd/C) under H₂ gas saturates the furan ring :
Cross-Coupling Reactions
Transition-metal catalysis enables functionalization at the 2- and 3-positions.
Suzuki-Miyaura Coupling
Aryl boronic acids couple with brominated derivatives using Pd(PPh₃)₄ :
Buchwald-Hartwig Amination
Palladium-catalyzed coupling with amines introduces amino groups :
Esterification
The carboxylic acid derivative reacts with alcohols under acid catalysis:
Hydrolysis
Amide derivatives undergo hydrolysis to regenerate carboxylic acids:
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions with dienophiles like maleic anhydride :
Biological Activity-Driven Modifications
Derivatives synthesized via these reactions exhibit pharmacological properties:
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
5-Ethoxy-1-benzofuran serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow for the development of various derivatives with potential applications in medicinal chemistry and materials science. The compound's ethoxy group enhances its reactivity, making it suitable for further modifications.
Antimicrobial Properties
Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial activity. This has been attributed to their ability to interact with microbial cell membranes and inhibit essential biochemical pathways, making them potential candidates for new antibiotic agents .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study on a chalcone derivative containing this compound demonstrated significant cytotoxic effects against human lung (A549, H1299) and colon cancer (HCT116, HT29) cells. The study utilized the SRB assay to evaluate cell viability and fluorescence imaging techniques to assess cell death mechanisms .
Medical Applications
Therapeutic Potential
Benzofuran derivatives are being investigated for their therapeutic properties, including anti-inflammatory and anti-tumor activities. The interaction of these compounds with specific receptors and enzymes can modulate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation .
Industrial Applications
Materials Science
In the industrial sector, this compound is explored for its potential use in developing new materials. Its unique chemical properties make it suitable as an intermediate in synthesizing pharmaceuticals and agrochemicals. The compound's versatility allows researchers to design novel materials with tailored properties for specific applications .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Building block for complex organic molecules | Enhances reactivity due to ethoxy substitution |
| Biological Activity | Antimicrobial and anticancer properties | Significant cytotoxic effects observed in cancer cell lines |
| Medical Applications | Investigated for anti-inflammatory and anti-tumor effects | Modulates cellular signaling pathways; potential therapeutic candidates |
| Industrial Applications | Intermediate in pharmaceuticals and materials development | Versatile compound with applications in drug synthesis and new material design |
Case Studies
- Anticancer Activity Study : A novel chalcone derivative containing this compound was synthesized and evaluated for its anticancer activity against various cancer cell lines. Results indicated that this derivative exhibited significant cytotoxicity, particularly when used in combination with established chemotherapeutic agents like 5-Fluorouracil .
- Antimicrobial Research : A systematic review of benzofuran derivatives highlighted their potential as antimicrobial agents. The unique structural features of these compounds make them suitable candidates for drug development aimed at treating microbial infections .
- Synthetic Routes Exploration : Recent advancements in synthetic methodologies have improved the accessibility of this compound derivatives, facilitating further research into their biological activities and applications .
Mechanism of Action
The mechanism of action of 5-Ethoxybenzofuran and its derivatives involves interactions with specific molecular targets and pathways. These compounds can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
The substituent at the 5-position of benzofuran significantly influences molecular properties:
Electronic and Steric Profiles: Ethoxy vs. Ethoxy vs. Halogens (Cl, Br): Halogens are electron-withdrawing, enhancing reactivity in electrophilic substitutions. In contrast, ethoxy’s electron-donating nature stabilizes the aromatic ring, favoring nucleophilic reactions .
Biological Activity: Halogenated derivatives (e.g., 5-chloro, 5-bromo) exhibit notable antimicrobial and pharmacological activities due to their ability to disrupt microbial enzymes or DNA . Methoxy derivatives, such as 5-methoxy-2-benzofuran-1(3H)-one, may display higher solubility in polar solvents, facilitating interactions with hydrophilic biological targets . Ethoxy-substituted benzofurans are hypothesized to exhibit improved metabolic stability compared to methoxy analogs, as the larger alkyl chain may resist oxidative demethylation .
Structural and Crystallographic Insights :
- Ethyl 5-bromo-1-benzofuran-2-carboxylate adopts a planar conformation, with the carboxylate group minimally deviating from the benzofuran plane. This planarity may enhance stacking interactions in crystal lattices or protein binding pockets .
- Methoxy derivatives (e.g., 5-methoxy-2-benzofuran-1(3H)-one) often form hydrogen bonds via carbonyl or hydroxyl groups, influencing their solid-state packing and solubility .
Key Research Findings
Synthetic Accessibility :
- Halogenated benzofurans (e.g., 5-chloro, 5-bromo) are typically synthesized via electrophilic halogenation, while ethoxy derivatives require nucleophilic substitution or Ullmann-type coupling, which may involve harsher conditions .
- Methoxy groups are often introduced via methylation of hydroxyl precursors, whereas ethoxy groups necessitate longer-chain alkylating agents .
Pharmacological Potential: Ethyl 5-bromo-1-benzofuran-2-carboxylate has shown promise in preliminary pharmacological screens, though its mechanism remains under investigation . Methoxy and hydroxy derivatives are frequently explored for antioxidant and anti-inflammatory activities due to their hydrogen-bonding capabilities .
Stability and Solubility :
- Ethoxy derivatives are predicted to exhibit longer half-lives in vivo compared to methoxy analogs, as the ethyl group may shield the oxygen atom from metabolic enzymes .
- Chloro and bromo derivatives display lower aqueous solubility but higher stability under acidic conditions, making them suitable for oral drug formulations .
Biological Activity
5-Ethoxy-1-benzofuran is a chemical compound belonging to the benzofuran family, characterized by a fusion of a benzene ring with a furan ring, with an ethoxy group positioned at the 5-position. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry as an anticancer, anti-inflammatory, and antimicrobial agent. The reactivity of this compound is largely attributed to the presence of both the benzene and furan moieties, which facilitate various electrophilic and nucleophilic reactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study focusing on benzofuran derivatives demonstrated that modifications on the benzofuran core can enhance biological efficacy against various cancer cell lines. For instance, a derivative of this compound was synthesized and tested against lung (A549) and colon (HCT116) cancer cells, showing promising cytotoxic effects and the ability to induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has shown anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases.
Antimicrobial Properties
The compound also exhibits antimicrobial activity, with research indicating effectiveness against various bacterial strains. This aspect is particularly relevant in the context of increasing antibiotic resistance, highlighting the potential of this compound as an alternative therapeutic agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis of this compound reveals that specific structural modifications can significantly influence its biological activity. For example, the introduction of different substituents on the benzofuran ring can enhance its binding affinity to biological targets such as enzymes and receptors. This has been demonstrated in studies where various derivatives were synthesized and evaluated for their anticancer effects, indicating that certain functional groups are critical for optimal activity .
| Modification | Biological Activity | Comments |
|---|---|---|
| Ethoxy group at C5 | Enhanced anticancer activity | Critical for cytotoxic effects |
| Hydroxyl substitutions | Increased anti-inflammatory effects | Modulates cytokine release |
| Halogen substitutions | Improved antimicrobial properties | Enhances binding affinity |
Study 1: Anticancer Efficacy
In a recent study, a chalcone derivative containing the this compound structure was synthesized and tested for its anticancer activity. The results showed significant cytotoxic effects in A549 and HCT116 cell lines when treated with concentrations ranging from 0.39 to 0.78 μM. The study utilized fluorescence imaging methods to confirm apoptosis through specific staining techniques .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory potential of this compound revealed that it effectively reduced levels of pro-inflammatory cytokines in vitro. The compound was shown to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Ethoxy-1-benzofuran, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Substitution reactions on benzofuran precursors (e.g., ethoxylation of 5-hydroxybenzofuran using ethylating agents like ethyl iodide in the presence of a base).
- Step 2 : Optimization of solvent systems (e.g., anhydrous ethanol or hexafluoroisopropanol) and catalysts (e.g., palladium(II) acetate or piperidine) to improve regioselectivity .
- Step 3 : Purification via silica gel chromatography (hexane:ethyl acetate eluent) to isolate the product .
- Key Data : Yield variations (e.g., 33% in palladium-catalyzed reactions ) highlight the need for controlled temperature (e.g., 140°C) and inert atmospheres.
Q. How is structural characterization of this compound performed using spectroscopic techniques?
- Methodology :
- NMR Analysis : NMR (δ 3.89 ppm for methoxy protons in analogous compounds) and NMR (e.g., δ 171.1 ppm for lactone carbonyl groups) confirm substitution patterns .
- IR Spectroscopy : Peaks at 1736 cm (C=O stretch) and 1261 cm (C-O-C ether vibration) .
- X-ray Crystallography : Planarity analysis (mean deviation <0.01 Å) to validate molecular geometry .
Q. What stability considerations are critical for storing this compound?
- Methodology :
- Storage Conditions : Maintain at 2–8°C in airtight containers to prevent oxidation or hydrolysis .
- Degradation Monitoring : Periodic HPLC analysis to detect impurities (e.g., hydrolyzed byproducts under humid conditions) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and thermochemical properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to calculate bond dissociation energies and ionization potentials .
- Key Metrics : Compare computed atomization energies (average deviation ±2.4 kcal/mol) with experimental data to validate accuracy .
- Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration or halogenation) .
Q. What strategies resolve contradictions in toxicological data across studies on benzofuran derivatives?
- Methodology :
- Systematic Reviews : Apply EFSA guidelines for tailored search strings (e.g., combining terms like "this compound" AND "toxicity" in PubMed/SciFinder) to identify biases .
- Meta-Analysis : Normalize dose-response data across in vitro and in vivo studies (e.g., adjusting for metabolic differences in bee vs. mammalian models) .
- Case Study : Address discrepancies in LD values by standardizing exposure protocols (e.g., solvent choice, administration route) .
Q. How can reaction pathways be optimized to enhance reproducibility in benzofuran synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors using response surface modeling .
- Scale-Up Challenges : Mitigate exothermicity risks via controlled addition of reagents in flow reactors .
- Validation : Cross-check yields and purity with independent labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
